(4-Nitro-2-sulfanylphenyl)methanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of (4-Nitrophenyl)methanol provides key information about the chemical environment of the protons. In a typical spectrum, the aromatic protons appear as two distinct doublets, a result of their coupling to adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxymethyl group. The methylene (B1212753) protons of the CH₂OH group typically appear as a singlet, though this can sometimes be a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for (4-Nitrophenyl)methanol in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d | 2H | Ar-H (ortho to NO₂) |
| 7.62 | d | 2H | Ar-H (meta to NO₂) |
| 5.55 | t | 1H | OH |
Data sourced from a study on the selective reduction of aldehydes and ketones. rsc.org
The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of (4-Nitrophenyl)methanol will show distinct signals for each unique carbon atom. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the hydroxymethyl group (C-CH₂OH) will have characteristic chemical shifts. The remaining aromatic carbons will also show distinct signals.
Table 2: ¹³C NMR Spectroscopic Data for (4-Nitrophenyl)methanol
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 149.0 | C-NO₂ |
| 146.9 | C-CH₂OH |
| 127.1 | Ar-C (ortho to NO₂) |
| 123.8 | Ar-C (meta to NO₂) |
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For (4-Nitrophenyl)methanol, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (153.14 g/mol ). nih.gov Common fragmentation patterns would involve the loss of the hydroxyl group, the entire hydroxymethyl group, and the nitro group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Table 3: Key Mass Spectrometry Fragments for (4-Nitrophenyl)methanol
| m/z | Proposed Fragment |
|---|---|
| 153 | [M]⁺ |
| 136 | [M-OH]⁺ |
| 123 | [M-CH₂OH]⁺ |
| 107 | [M-NO₂]⁺ |
Data derived from the PubChem database. nih.gov
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The crystal structure of (4-Nitrophenyl)methanol has been determined and reveals a triclinic crystal system. rsc.orgnih.gov The molecules are interconnected in the crystal lattice through a network of hydrogen bonds involving the hydroxyl and nitro groups. rsc.orgnih.gov
Table 4: Crystallographic Data for (4-Nitrophenyl)methanol
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2216 (5) |
| b (Å) | 7.4096 (6) |
| c (Å) | 7.7833 (6) |
| α (°) | 110.867 (2) |
| β (°) | 93.667 (2) |
| γ (°) | 90.748 (3) |
| Volume (ų) | 334.34 (5) |
Data obtained from a publication in Acta Crystallographica Section E. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
92087-20-2 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(4-nitro-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-1-2-6(8(10)11)3-7(5)12/h1-3,9,12H,4H2 |
InChI Key |
SRMCRMKPCUKEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Nitro 2 Sulfanylphenyl Methanol
Reactions Involving the Nitro Group of (4-Nitro-2-sulfanylphenyl)methanol
The nitro group is a versatile functional group that can undergo several important transformations, primarily centered around reduction and its influence on the aromatic ring's reactivity.
Reductions to Amino Functionalities (e.g., to (4-Amino-2-sulfanylphenyl)methanol)
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative. researchgate.net This conversion is crucial for the synthesis of various pharmaceutical and chemical intermediates. nih.gov A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups within the molecule. wikipedia.orgscispace.com
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-based Reductions: Metals such as iron (Fe), tin (Sn), and zinc (Zn) in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.commdpi.com Tin(II) chloride (SnCl2) offers a mild alternative that is often compatible with other reducible functional groups. commonorganicchemistry.com
Sulfide-based Reductions: Sodium sulfide (B99878) (Na2S) or sodium hydrosulfite can be used and sometimes offer selectivity, particularly in cases of multiple nitro groups. wikipedia.orgcommonorganicchemistry.com
The successful synthesis of (4-Amino-2-sulfanylphenyl)methanol from its nitro precursor would yield a molecule with altered electronic and chemical properties, primarily due to the conversion of the electron-withdrawing nitro group to an electron-donating amino group.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic conditions | Classic, cost-effective method. commonorganicchemistry.com |
| SnCl₂/HCl | Mild acidic conditions | Good for selective reductions in the presence of other groups. commonorganicchemistry.com |
| Zn/NH₄Cl | Neutral conditions | A milder alternative to acidic metal reductions. wikipedia.orgscispace.com |
| Na₂S or Na₂S₂O₄ | Aqueous solution | Can sometimes selectively reduce one of two nitro groups. wikipedia.orgcommonorganicchemistry.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-activated Ring
The presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to a potential leaving group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the negative charge of the intermediate must be stabilized by the electron-withdrawing group. libretexts.org
In the case of this compound, the nitro group is para to the sulfanyl (B85325) group. While the sulfanyl group is not a typical leaving group in the same way as a halide, its reactivity can be influenced by the activated ring. More commonly, SNAr reactions on nitro-activated rings involve the displacement of a halide or other good leaving group. nih.govyoutube.com If a suitable leaving group were present at the ortho or para position relative to the nitro group, a variety of nucleophiles could be employed to displace it. nih.govpearson.com
Nitro Group as a Directing or Activating Group in Further Functionalization
The nitro group is a powerful activating group due to its strong electron-withdrawing nature. nih.gov This property makes the aromatic ring electron-deficient, which can facilitate certain types of reactions, such as cycloadditions. nih.gov Furthermore, the nitro group can act as a directing group, influencing the position of incoming substituents in subsequent reactions. rsc.org In some contexts, the nitro group can also serve as a leaving group itself in what is known as an addition-elimination reaction. nih.gov The strong activating nature of the nitro group has been utilized to promote the functionalization of various heterocyclic and aromatic systems. nih.govrsc.org
Reactions Involving the Sulfanyl (Thiol) Group of this compound
The sulfanyl (thiol) group is a versatile functional group that can participate in a range of chemical transformations, including alkylation, arylation, and oxidation.
Alkylation and Arylation Reactions (e.g., Thioether Formation)
Thiols can be readily converted to thioethers (sulfides) through alkylation or arylation reactions. libretexts.org A common method involves the reaction of the corresponding thiolate anion with an alkyl halide in an SN2 reaction. libretexts.org The thiolate is typically generated in situ by treating the thiol with a base. The reaction of this compound with an appropriate alkyl halide would yield a (4-Nitro-2-(alkylthio)phenyl)methanol. Similarly, arylation can be achieved, though it may require specific catalytic conditions.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group can be oxidized to higher oxidation states, namely sulfoxides and sulfones. researchgate.netpsu.edu This transformation is typically achieved using oxidizing agents. libretexts.org The controlled oxidation of a thiol or a thioether can yield a sulfoxide (B87167) (R-SO-R'). organic-chemistry.org Further oxidation of the sulfoxide with a stronger oxidizing agent, such as a peroxyacid, results in the formation of a sulfone (R-SO₂-R'). libretexts.org
Common oxidizing agents for the conversion of thiols/thioethers to sulfoxides and sulfones include:
Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, H₂O₂ is an environmentally friendly oxidant. researchgate.netorganic-chemistry.org The selectivity towards the sulfoxide or sulfone can often be controlled by the reaction conditions. organic-chemistry.org
Peroxyacids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a common reagent for the oxidation of sulfides to sulfoxides and sulfones.
Other Oxidants: Reagents like sodium periodate (B1199274) (NaIO₄) can also be used for the selective oxidation to sulfoxides.
The oxidation of this compound would first produce (4-Nitro-2-sulfinylphenyl)methanol and, upon further oxidation, (4-Nitro-2-sulfonylphenyl)methanol.
Table 2: Oxidation Products of the Sulfanyl Group
| Starting Material | Oxidation Product | Oxidation State of Sulfur |
| This compound | (4-Nitro-2-sulfinylphenyl)methanol | +2 (in Sulfoxide) |
| (4-Nitro-2-sulfinylphenyl)methanol | (4-Nitro-2-sulfonylphenyl)methanol | +4 (in Sulfone) |
Disulfide Formation and Reduction Equilibrium
The thiol group of this compound readily participates in thiol-disulfide exchange reactions, a fundamental process in organic chemistry and biochemistry. nih.gov This reversible reaction involves the interconversion between thiols and disulfides. The equilibrium of this process is influenced by the redox environment and the acidity of the thiol.
The presence of the electron-withdrawing nitro group in the para position to the thiol group is expected to increase the acidity (lower the pKa) of the thiol. Aromatic thiols with electron-withdrawing substituents have lower pKa values, making them more likely to exist as the thiolate anion at a given pH. rsc.org This enhanced acidity can facilitate the thiol-disulfide exchange process. The general mechanism for thiol-disulfide exchange proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. nih.gov
The equilibrium for the disulfide formation of this compound can be represented as follows:
The position of this equilibrium is highly dependent on the presence of oxidizing or reducing agents. Mild oxidizing agents, such as air or dimethyl sulfoxide (DMSO), can promote the formation of the corresponding disulfide. Conversely, the disulfide can be readily reduced back to the thiol using common reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The kinetics of such exchange reactions are influenced by the stability of the thiyl radical intermediates, with electron-withdrawing groups potentially impacting the reaction rates. rsc.org
| Reactant/Product | Reaction Type | Key Observations |
| This compound | Disulfide Formation (Oxidation) | The electron-withdrawing nitro group increases thiol acidity, facilitating the formation of the thiolate anion, which is the active nucleophile in disulfide exchange. |
| Bis(2-(hydroxymethyl)-5-nitrophenyl) disulfide | Disulfide Reduction | Can be reduced back to the corresponding thiol using standard reducing agents like DTT or TCEP. |
Michael Addition Reactions and Conjugate Additions
The thiol group of this compound, particularly in its deprotonated thiolate form, is a potent nucleophile that can participate in Michael addition (conjugate addition) reactions. youtube.com This reaction involves the 1,4-addition of the nucleophilic thiol to an α,β-unsaturated carbonyl compound or other Michael acceptors.
The nucleophilicity of the thiol is a key factor in these reactions. While the electron-withdrawing nitro group decreases the electron density on the aromatic ring, it can stabilize the resulting thiolate anion, enhancing its nucleophilicity for conjugate additions. Thiophenols are known to react with nitro-olefins in aqueous media to yield the corresponding β-nitro-sulfides. scielo.brresearchgate.net The reaction of this compound with a generic Michael acceptor, such as an α,β-unsaturated ketone, would proceed as follows:
Studies on the Michael addition of various thiophenols to nitroalkenes have shown that both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, leading to good yields of the corresponding adducts. researchgate.net In some cases, aromatic thiols with electron-withdrawing groups have been observed to provide slightly lower yields compared to those with electron-donating groups in certain catalytic systems. researchgate.net
| Reactants | Product Type | Relevant Findings |
| This compound + α,β-Unsaturated Carbonyl | Thioether | The thiol acts as a soft nucleophile, adding to the β-position of the Michael acceptor. |
| Thiophenols + Nitroalkenes | β-Nitro Sulfide | Reactions are often efficient, and the electronic nature of substituents on the thiophenol can influence reaction rates and yields. scielo.brresearchgate.net |
Metal Coordination Chemistry via Thiol Ligand Formation
The thiol group of this compound can act as a ligand, coordinating to a variety of metal ions to form metal-thiolate complexes. The sulfur atom of the thiol is a soft donor and therefore tends to form strong bonds with soft metal ions such as Cu(I), Ag(I), Hg(II), and Pb(II). It can also coordinate to transition metals like Fe, Co, Ni, and Zn. rsc.org
The coordination can involve the deprotonated thiolate, forming a covalent bond with the metal center. The presence of the hydroxymethyl group offers the potential for bidentate chelation, where both the sulfur and the oxygen atoms coordinate to the same metal center, forming a stable chelate ring. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the resulting complex, potentially affecting its stability, geometry, and reactivity. Research on related ligands, such as tris(2-mercaptobenzyl)amine, has shown the formation of stable gallium(III) complexes. Similarly, oxomolybdenum complexes with 2-mercaptobenzyl alcohol have been synthesized and characterized.
| Ligand | Metal Ion (Example) | Complex Type and Observations |
| This compound | Transition Metals (e.g., Fe, Cu, Zn) | Can act as a monodentate thiol ligand or a bidentate thio-alkoxide ligand. The nitro group can modulate the electronic properties of the complex. |
| 2-Mercaptobenzyl alcohol | Molybdenum (Mo) | Forms stable oxomolybdenum monothiolate complexes. |
| Tris(2-mercaptobenzyl)amine | Gallium (Ga) | Forms stable 4-coordinate Ga(III) complexes. |
Reactions Involving the Hydroxymethyl (Methanol) Group of this compound
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary benzylic alcohol group of this compound can be oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. For benzylic alcohols, selective oxidation can also be achieved using reagents like manganese dioxide (MnO₂) or under specific catalytic conditions. Studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that those with electron-withdrawing groups, like a nitro group, can be efficiently converted to their corresponding aldehydes. frontiersin.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or basic solution, or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org The presence of the nitro group is generally compatible with these oxidation conditions.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 4-Nitro-2-sulfanylbenzaldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 4-Nitro-2-sulfanylbenzoic acid |
| Substituted Benzyl Alcohols | Ferric Nitrate | Corresponding Aldehydes frontiersin.org |
Esterification and Etherification Reactions
The hydroxymethyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. The reactivity in esterification can be influenced by electronic effects. Studies on the esterification of substituted benzylic alcohols have shown that electron-withdrawing groups, such as a nitro group, can be compatible with these reactions. organic-chemistry.org
Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Strong bases like sodium hydride (NaH) are typically used to form the alkoxide. The general scheme would be:
Alternatively, ethers can be synthesized from alcohols under acidic conditions, though this is generally more effective for symmetrical ethers from a single alcohol. youtube.com
| Reaction Type | Reagents | Product |
| Esterification | Carboxylic Acid, Acid Catalyst | (4-Nitro-2-sulfanylphenyl)methyl ester |
| Etherification (Williamson) | 1. NaH, 2. Alkyl Halide | (4-Nitro-2-sulfanylphenyl)methyl ether |
Halogenation of the Benzylic Alcohol
The benzylic alcohol group of this compound can be converted to a benzylic halide through reaction with various halogenating agents. Reagents such as thionyl chloride (SOCl₂) for chlorination, or phosphorus tribromide (PBr₃) for bromination, are commonly employed for this transformation.
The reaction of a primary alcohol with SOCl₂ typically proceeds via an SNi (internal nucleophilic substitution) mechanism, often with pyridine (B92270) added to neutralize the HCl byproduct. The reaction with PBr₃ generally follows an SN2 pathway. Benzylic alcohols are particularly reactive in these substitutions due to the stability of the potential benzylic carbocation intermediate, which can favor an SN1 pathway, especially for secondary and tertiary benzylic alcohols. ncert.nic.in However, for a primary benzylic alcohol like the one in the title compound, an SN2 mechanism is also highly plausible. The resulting benzylic halides are themselves versatile intermediates for further nucleophilic substitution reactions. ucalgary.ca The electron-withdrawing nitro group would be expected to disfavor the formation of a carbocation intermediate, potentially favoring an SN2 pathway.
| Reactant | Halogenating Agent | Product |
| This compound | Thionyl chloride (SOCl₂) | 1-(Chloromethyl)-4-nitro-2-sulfanylbenzene |
| This compound | Phosphorus tribromide (PBr₃) | 1-(Bromomethyl)-4-nitro-2-sulfanylbenzene |
Dehydration Reactions to Aromatic Olefins
The dehydration of alcohols is a fundamental reaction in organic synthesis, typically proceeding via an acid-catalyzed mechanism to form alkenes or ethers. For this compound, the benzylic nature of the alcohol group facilitates this transformation. The process generally involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a benzylic carbocation. This intermediate is stabilized by the aromatic ring, although destabilized by the strongly electron-withdrawing nitro group at the para position.
Subsequent deprotonation from an adjacent carbon is not possible in this molecule to form a simple olefin. Instead, intermolecular reactions could occur. Under acidic conditions, two molecules could react to form an ether. Alternatively, if a suitable reaction partner is available, the carbocation intermediate could be trapped.
While the general principles of alcohol dehydration are well-established bpdp.or.idmdpi.com, specific studies detailing the dehydration of this compound to form a corresponding aromatic olefin (a styrene (B11656) derivative) are not prominently featured in available literature. The classical approach for forming nitroolefins often involves the Henry reaction, which consists of the condensation of carbonyl compounds with nitroalkanes, followed by dehydration, rather than the direct dehydration of a nitro-substituted alcohol. researchgate.netrsc.org The reaction conditions for methanol (B129727) dehydration can vary significantly depending on the catalyst used, with temperatures ranging from 150°C to over 300°C. mdpi.comcetjournal.it
Synergistic Reactivity of Multiple Functional Groups in this compound
The coexistence of the nitro, sulfanyl, and hydroxymethyl groups on the same aromatic scaffold allows for complex and synergistic reactivity. The proximity of these groups can facilitate intramolecular reactions and allows for selective transformations under carefully controlled conditions.
The molecular architecture of this compound is conducive to intramolecular cyclization, primarily involving the ortho-positioned sulfanyl and hydroxymethyl groups. Under acid-catalyzed or dehydrating conditions, the hydroxymethyl group can be activated and subsequently attacked by the nucleophilic sulfur atom. This process would lead to the formation of a five-membered heterocyclic ring, specifically a substituted 1,3-benzoxathiole.
While direct examples for this specific molecule are scarce, the synthesis of related sulfur-containing heterocycles provides a strong precedent. For instance, 2-aminothiophenol (B119425) is a common starting material for the synthesis of 1,4-benzothiazines through cyclization with various electrophilic partners. nih.gov This highlights the propensity of the 2-sulfanylphenyl moiety to engage in ring-forming reactions. In a related context, nitro-substituted furan (B31954) derivatives have been shown to undergo unusual isomerization and cyclization reactions to form complex fused-ring systems, indicating the nitro group can play a role in directing or participating in such transformations. nih.gov
The three functional groups exhibit different reactivities, enabling their selective interconversion. The most significant transformation is the reduction of the nitro group to an amine, a crucial step in the synthesis of many pharmacologically active compounds. calvin.edusolubilityofthings.com However, the presence of a thiol group presents a challenge, as sulfur compounds can poison many common hydrogenation catalysts (e.g., Pd, Pt, Ni). reddit.com Furthermore, some reduction protocols are not compatible with free alcohol or thiol groups. researchgate.net
A variety of reagents can be employed for the chemoselective reduction of an aromatic nitro group, with varying degrees of success in the presence of other sensitive functionalities.
| Reducing System | Target Transformation | Compatibility & Notes | Reference(s) |
| Fe / NH₄Cl or Fe / HCl | -NO₂ → -NH₂ | A classic, robust method. Generally tolerant of other functional groups, but the strongly acidic conditions (with HCl) can affect other parts of the molecule. The thiol group may require protection. | reddit.comresearchgate.net |
| SnCl₂ / HCl | -NO₂ → -NH₂ | Another standard method, effective for nitro group reduction. The acidic medium is a key consideration. | fiveable.me |
| Catalytic Hydrogenation (H₂) | -NO₂ → -NH₂ | Highly efficient but prone to catalyst poisoning by the thiol group. Specialized, sulfur-tolerant catalysts may be required. | fiveable.me |
| Sodium Borohydride (B1222165) (NaBH₄) | -NO₂ → -NH₂ | Generally does not reduce nitro groups on its own but can be effective in combination with a catalyst like Ni(PPh₃)₄. jsynthchem.com NaBH₄ is mild and typically does not reduce alcohols or thiols. | jsynthchem.comimperial.ac.uk |
| Zinc (Zn) / Acetic Acid | -NO₂ → -NH₂ | Can selectively reduce aromatic nitro compounds to anilines. | fiveable.me |
The thiol group itself can be oxidized to a disulfide (-S-S-), which can serve as a protecting group strategy during other transformations. reddit.com The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using specific oxidizing agents, though this would compete with the potential oxidation of the thiol.
The reactivity of this compound is highly dependent on pH and the solvent system due to the acidic nature of both the thiol and the nitro-activated alcohol groups.
Acidity and Basicity: The thiol group (-SH) is significantly acidic, comparable to phenols. The alcohol group (-CH₂OH), while normally a very weak acid, has its acidity enhanced by the strong electron-withdrawing effect of the para-nitro group, which stabilizes the corresponding alkoxide anion. vaia.comaskfilo.comlibretexts.org In basic conditions (high pH), both the thiol and alcohol can be deprotonated to form a thiolate (-S⁻) and an alkoxide (-CH₂O⁻), respectively. These anionic species are more nucleophilic and have increased solubility in aqueous media.
Solvent Effects: In protic solvents like water or alcohols, hydrogen bonding can influence reactivity by solvating the functional groups. In aprotic solvents, the intrinsic reactivity of the functional groups may be more pronounced. imperial.ac.uk
pH-Dependent Reactions: Under acidic conditions (low pH), the hydroxyl group can be protonated, facilitating dehydration or cyclization reactions as previously described. In strongly basic media, the increased nucleophilicity of the thiolate and alkoxide could favor intermolecular substitution reactions. Furthermore, the photoreactivity of nitrobenzyl alcohols has been shown to be catalyzed by both acid and base, proceeding through a proposed triplet state. cdnsciencepub.com For p-nitrobenzyl alcohol, photoreaction occurs at pH > 11, leading to photoredox products. cdnsciencepub.com The presence of a thiol group can also influence the redox behavior of nitroaromatic compounds in complex ways, sometimes regenerating the nitro compound or altering the stability of radical anion intermediates. nih.gov
Reaction Mechanisms and Kinetic Studies for this compound Transformations
Dehydration and Cyclization: The acid-catalyzed dehydration of the benzylic alcohol would likely proceed through an E1-like mechanism. This involves the protonation of the alcohol to form a good leaving group (H₂O), its departure to form a resonance-stabilized benzylic carbocation intermediate, and subsequent reaction. In the case of intramolecular cyclization, this carbocation is trapped by the nucleophilic thiol group in an Sɴ2-like ring-closure step. Kinetic studies of methanol dehydration over various catalysts show that the reaction rate is highly dependent on temperature and catalyst properties, with measured activation energies providing insight into the reaction barrier. cetjournal.itscirp.orgcetjournal.it
Nitro Group Reduction: The reduction of a nitro group to an amine is a multi-step process involving several intermediates. With metal-based reducing agents (like Fe or Sn), the mechanism is thought to involve a series of single-electron transfers. Key intermediates in this pathway are the nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ Under controlled conditions, it is sometimes possible to isolate these intermediates. fiveable.me
Hydride Reductions: When using hydride reagents like NaBH₄ (with a catalyst), the mechanism involves the transfer of a hydride ion (H⁻). The mechanism of reduction by NaBH₄/Ni(PPh₃)₄ is complex but ultimately provides the necessary electrons and protons to convert the nitro group to an amine. jsynthchem.com
The elucidation of these pathways often relies on a combination of techniques, including the isolation and characterization of intermediates, isotopic labeling studies, and kinetic analysis to determine rate laws and activation parameters. cdnsciencepub.comresearchgate.net
Kinetic Parameter Determination
The reduction of 4-nitrophenol (B140041) is often catalyzed and typically follows pseudo-first-order kinetics with respect to the concentration of 4-NP when the reducing agent, such as sodium borohydride (NaBH4), is present in significant excess. The progress of this reaction can be monitored spectrophotometrically by observing the decrease in the absorbance of the 4-nitrophenolate (B89219) ion at its characteristic wavelength.
The apparent rate constant (k_app) is a key kinetic parameter determined from the experimental data. It is calculated from the slope of the linear plot of the natural logarithm of the normalized absorbance (ln(A_t/A_0)) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
Another important kinetic parameter is the Turnover Frequency (TOF), which quantifies the specific activity of a catalyst. The TOF is defined as the number of moles of reactant converted per mole of catalyst per unit time. It provides a more intrinsic measure of a catalyst's efficiency than the apparent rate constant alone.
For the catalytic reduction of 4-nitrophenol, studies have reported the determination of these parameters under various conditions. For instance, in a study utilizing a 2-hydroxyethylamine stabilized Fe3O4@Pt nanocatalyst, the apparent rate constant (k_app) was determined, and the TOF was calculated to compare its efficiency with other catalysts. nih.gov The effect of temperature on the reaction rate is also a critical aspect of kinetic studies. By determining the rate constants at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation, providing deeper insight into the energy barrier of the transformation. For example, as the temperature was increased from 18 °C to 60 °C for the 4-NP reduction, the apparent rate constant (k_app) increased from 0.03075 s⁻¹ to 0.08579 s⁻¹, demonstrating a significant temperature dependence. nih.gov
The following table illustrates the type of kinetic data that would be determined for the reactions of this compound. The data presented here is for the catalytic reduction of 4-nitrophenol.
| Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Turnover Frequency (TOF) (h⁻¹) |
| 18 | 0.03075 | 305.87 |
| 60 | 0.08579 | 582.82 |
Data presented is for the reduction of 4-nitrophenol using a 2-hydroxyethylamine stabilized Fe3O4@Pt catalyst and is illustrative of the kinetic parameters that would be determined for this compound. nih.gov
Influence of Catalysts on Reaction Rates and Selectivity
Catalysts play a pivotal role in the chemical transformations of this compound, significantly influencing both the rate at which reactions occur and the selective formation of desired products. The primary function of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction rate without being consumed in the process.
In the context of nitroaromatic compound transformations, such as the reduction of the nitro group, various types of catalysts are employed. These can range from noble metals like platinum (Pt) and palladium (Pd) to more abundant transition metals and their oxides. The choice of catalyst is critical as it can dramatically affect the efficiency and outcome of the reaction.
The influence of a catalyst on the reaction rate is quantitatively assessed by comparing the catalyzed reaction's rate constant or Turnover Frequency (TOF) to the uncatalyzed reaction or to reactions with different catalysts. For instance, in the catalytic reduction of 4-nitrophenol, a composite nanocatalyst of Fe3O4@Pt stabilized with 2-hydroxyethylamine has been shown to exhibit excellent catalytic performance. nih.gov The synergistic effect between the iron and platinum components is believed to be responsible for the high catalytic activity. nih.gov The TOF for this catalyst was reported to be significantly higher than many other noble metal catalysts, indicating superior catalytic reduction activity. nih.gov
Furthermore, the concentration and stability of the catalyst are crucial factors. Studies have shown that the amount of stabilizing agent, such as 2-hydroxyethylamine in the Fe3O4@Pt system, can be optimized to enhance the stability and catalytic performance of the nanocatalyst. nih.gov This stabilization prevents the aggregation and separation of the active catalytic components, ensuring sustained activity. nih.gov
Selectivity, the ability of a catalyst to direct a reaction towards a specific product, is another critical aspect. In the transformation of a multifunctional molecule like this compound, which contains a nitro group, a sulfanyl group, and a hydroxymethyl group, different catalysts could potentially favor the transformation of one functional group over the others. For example, a catalyst might be highly selective for the reduction of the nitro group to an amino group while leaving the sulfanyl and hydroxymethyl groups intact. This selectivity is governed by the nature of the catalyst's active sites and their interaction with the different functional groups of the reactant molecule.
The following table summarizes the influence of different catalytic systems on the kinetic parameters of a representative nitroaromatic reduction, highlighting the role of the catalyst in enhancing reaction rates. The data is for the reduction of 4-nitrophenol.
| Catalyst System | Apparent Rate Constant (k_app) (s⁻¹) | Turnover Frequency (TOF) (h⁻¹) |
| 2-hydroxyethylamine stabilized Fe3O4@Pt (newly prepared) | - | 621 |
| 2-hydroxyethylamine stabilized Fe3O4@Pt (stored 48h) | - | 166 |
Data presented is for the reduction of 4-nitrophenol and is illustrative of how catalyst choice and stability influence reaction rates for transformations of this compound. nih.gov
Derivatization and Analog Development Strategies for 4 Nitro 2 Sulfanylphenyl Methanol
Synthesis of Thioether and Thioester Derivatives from (4-Nitro-2-sulfanylphenyl)methanol
The nucleophilic character of the sulfanyl (B85325) group in this compound is a key feature that can be exploited for the synthesis of a variety of sulfur-linked derivatives, including thioethers and thioesters.
Routes to Alkyl and Aryl Thioethers
The synthesis of thioethers from this compound can be readily achieved through the S-alkylation or S-arylation of the thiol functionality. A common and effective method involves the deprotonation of the thiol with a suitable base to form a thiolate anion, which then acts as a nucleophile in a substitution reaction with an appropriate alkyl or aryl halide. masterorganicchemistry.com
A typical procedure would involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), followed by the addition of a base like sodium hydroxide (B78521) or potassium carbonate to generate the thiolate. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an activated aryl halide leads to the formation of the corresponding thioether. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, offer an alternative for the synthesis of aryl thioethers, particularly with less reactive aryl halides. taylorandfrancis.com These reactions typically employ a palladium or copper catalyst and a suitable ligand.
Another approach for thioether synthesis is the dehydrative coupling of thiols with alcohols. nih.gov This metal-free method can be catalyzed by a strong acid like triflic acid in a solvent such as nitromethane. nih.gov
Table 1: Representative Conditions for Thioether Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| This compound | Alkyl Halide (e.g., CH3I) | Base (e.g., NaH) | DMF | Room Temperature | Alkyl Thioether |
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd or Cu catalyst | Toluene | Elevated Temperature | Aryl Thioether |
| This compound | Alcohol (e.g., Benzyl alcohol) | Triflic Acid | Nitromethane | 80 °C | Alkyl Thioether |
Preparation of Thiocarboxylates and Thiocarbonates
Thiocarboxylates, commonly referred to as thioesters, can be synthesized from this compound by reacting the thiol with a carboxylic acid derivative. A widely used method is the acylation of the thiol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct. wikipedia.org
Alternatively, direct condensation of the thiol with a carboxylic acid can be achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or other modern coupling reagents. researchgate.net Visible-light-mediated methods have also been developed for thioester synthesis, where a thiobenzoic acid can act as both a one-electron reducing agent and a reactant. organic-chemistry.org
The synthesis of thiocarbonates can be accomplished by reacting the thiol with a chlorocarbonyl derivative or by more contemporary methods. For instance, alkylsulfenyl thiocarbonates can be prepared by treating a suitable precursor with chlorocarbonylsulfenyl chloride, followed by reaction with a phenol. nih.gov Cyclic thiocarbonates can be synthesized from diols using reagents like thiophosgene. researchgate.net
Table 2: General Methods for Thioester and Thiocarbonate Synthesis
| Starting Material | Reagent | Product | General Conditions |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | Thiocarboxylate (Thioester) | Base (e.g., Pyridine) |
| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | Thiocarboxylate (Thioester) | DCC or other coupling agent |
| This compound | Chlorocarbonylsulfenyl chloride, then Phenol | Alkylsulfenyl Thiocarbonate | Stepwise reaction |
Creation of Sulfoxide (B87167) and Sulfone Analogs
Oxidation of the sulfanyl group in this compound provides a direct route to the corresponding sulfoxide and sulfone analogs, which can exhibit significantly different electronic and steric properties.
Controlled Oxidation Protocols
A variety of oxidizing agents can be employed for the conversion of the thioether derivatives of this compound to sulfoxides and sulfones. The choice of oxidant and reaction conditions is crucial for achieving the desired level of oxidation. Common oxidants include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate (B1199274). chemrxiv.org The use of transition-metal catalysts can often enhance the efficiency and selectivity of these oxidations.
Selective Formation of Sulfoxides versus Sulfones
The selective synthesis of either the sulfoxide or the sulfone is a key aspect of this derivatization strategy. Over-oxidation to the sulfone can be a competing reaction when synthesizing the sulfoxide.
To selectively obtain the sulfoxide, milder reaction conditions and a stoichiometric amount of the oxidizing agent are typically used. For example, using one equivalent of hydrogen peroxide in a suitable solvent at controlled temperatures can favor the formation of the sulfoxide. chemrxiv.org The use of N-fluorobenzenesulfonimide (NFSI) as an oxidant in water allows for a switchable synthesis; a smaller loading of NFSI favors the sulfoxide, while a larger loading leads to the sulfone. tandfonline.com
For the synthesis of the sulfone, stronger oxidizing conditions are required. This can be achieved by using an excess of the oxidizing agent, higher reaction temperatures, or more potent oxidizing systems. For instance, reacting the thioether with an excess of hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) dihydrate at elevated temperatures can drive the reaction to completion, yielding the sulfone. chemrxiv.org Another method involves using n-butyltriphenylphosphonium dichromate in the presence of aluminum chloride. organic-chemistry.org
Table 3: Conditions for Selective Oxidation of Sulfides
| Desired Product | Oxidizing Agent | Catalyst/Additive | Solvent | General Conditions |
|---|---|---|---|---|
| Sulfoxide | H2O2 (1 equiv.) | None or mild catalyst | Acetic Acid | Room Temperature |
| Sulfoxide | N-Fluorobenzenesulfonimide (low loading) | None | Water | Mild conditions |
| Sulfone | H2O2 (excess) | Na2WO4·2H2O | - | 50-60 °C |
| Sulfone | n-Butyltriphenylphosphonium dichromate | AlCl3 | Acetonitrile (B52724) | Reflux or Microwave |
Functionalization of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group in this compound is another key site for derivatization, allowing for the introduction of a wide range of functional groups.
Common transformations of the hydroxymethyl group include esterification, etherification, and oxidation. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. libretexts.org Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. reddit.com Acid-catalyzed etherification with another alcohol is also a viable method. rsc.org
Oxidation of the hydroxymethyl group can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Selective oxidation to the aldehyde can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. A procedure for the direct conversion of a hydroxymethyl group on an aromatic ring to an aldehyde involves acid-catalyzed hydroxymethylation with paraformaldehyde and concurrent oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). huji.ac.ilresearchgate.net
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid under heating. youtube.comlibretexts.org The benzylic position of the hydroxymethyl group makes it susceptible to such oxidative transformations. libretexts.org
Table 4: Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | Ester (-CH2OCOR) | Heating |
| Etherification | NaH, then Alkyl Halide (R'X) | Ether (-CH2OR') | Anhydrous solvent |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) | Anhydrous CH2Cl2 |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) | Heating, basic then acidic workup |
Synthesis of Benzylic Esters and Ethers
The hydroxyl group of this compound is a prime site for derivatization through esterification and etherification reactions.
Benzylic Esters: The synthesis of benzylic esters can be readily achieved through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification conditions, such as the Fischer-Speier esterification using a carboxylic acid and a strong acid catalyst, can be employed. However, to avoid potential side reactions involving the thiol group, milder methods are often preferred. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the benzylic alcohol and a carboxylic acid under neutral conditions. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine can provide the desired ester in high yield.
Benzylic Ethers: The formation of benzylic ethers can be accomplished through Williamson ether synthesis. This involves the deprotonation of the benzylic alcohol with a suitable base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. Care must be taken to control the reaction conditions to prevent competing deprotonation of the more acidic thiol group. Alternatively, the Mitsunobu reaction offers a mild and versatile method for ether synthesis. masterorganicchemistry.comwikipedia.org In this reaction, the benzylic alcohol is treated with a nucleophile (in this case, an alcohol) in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). masterorganicchemistry.comwikipedia.org This reaction generally proceeds with inversion of configuration at the benzylic carbon if it is a stereocenter.
Introduction of Other Functional Groups at the Benzylic Position (e.g., Amines, Halides)
The benzylic position can be further functionalized by introducing amines or halides, opening up possibilities for a wider range of analogs.
Benzylic Amines: The introduction of an amino group at the benzylic position can be achieved through several synthetic routes. One common method is the Mitsunobu reaction, where a nitrogen nucleophile, such as phthalimide (B116566) or an azide, is used. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis or reduction of the intermediate furnishes the primary amine. Another approach involves the conversion of the benzylic alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide, which can then be reduced. Direct amination of benzylic alcohols can also be achieved using borrowing hydrogen catalysis, a more atom-economical approach.
Benzylic Halides: The benzylic hydroxyl group can be converted to a halide, a versatile intermediate for further nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzylic chloride or bromide. These reactions should be performed under carefully controlled conditions to avoid unwanted side reactions with the thiol or nitro group. The Appel reaction, using a phosphine and a carbon tetrahalide, provides another mild method for this transformation.
Modifications to the Nitroaromatic Ring System
The nitroaromatic ring of this compound is amenable to modifications, primarily through reduction of the nitro group and potential electrophilic substitution reactions.
Reduction and Further Derivatization of the Amino Group (e.g., Amidation, Ureation)
The reduction of the nitro group to an amino group is a key transformation that significantly alters the electronic properties of the aromatic ring and provides a new site for derivatization.
Reduction of the Nitro Group: A variety of reducing agents can be employed for the conversion of the nitro group to an amine. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and effective method. masterorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also widely used. masterorganicchemistry.com The choice of reducing agent should be made carefully to ensure chemoselectivity and avoid reduction of other functional groups or cleavage of the thiol group.
Derivatization of the Amino Group: The resulting aniline (B41778) derivative is a versatile intermediate for further functionalization.
Amidation: The amino group can be readily acylated with carboxylic acids, acid chlorides, or anhydrides to form amides. This reaction is typically carried out in the presence of a base or a coupling agent.
Ureation: Reaction of the aniline with an isocyanate or a carbamoyl (B1232498) chloride yields a urea (B33335) derivative. This transformation is useful for introducing a variety of substituents and for building more complex molecular architectures.
Electrophilic Aromatic Substitution on the Electron-Deficient Ring (if applicable)
In general, the ring is highly deactivated towards electrophiles. openstax.org The -NO₂ group strongly withdraws electron density by both inductive and resonance effects, making the ring less nucleophilic. youtube.com The -SH and -CH₂OH groups are activating, ortho, para-directors. wikipedia.org However, their activating effect may not be sufficient to overcome the strong deactivation by the nitro group. If a reaction were to occur, the position of substitution would depend on the specific electrophile and reaction conditions. It is plausible that substitution, if it occurs, would be directed to the positions ortho to the activating groups and meta to the nitro group. However, forcing conditions would likely be required, which could lead to side reactions or degradation of the starting material. Further nitration or sulfonation, for instance, would likely require harsh conditions and may not be synthetically useful. masterorganicchemistry.com
Formation of Polymeric Structures and Oligomers Utilizing this compound
The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of polymers and oligomers through condensation polymerization.
Condensation Polymerization Approaches
Condensation polymerization involves the reaction between two monomers to form a larger structural unit while releasing smaller molecules such as water or methanol (B129727). science-revision.co.uksavemyexams.com
Following the reduction of the nitro group to an amine, the resulting aminothiophenol derivative possesses both an amino and a thiol group, in addition to the benzylic alcohol. This trifunctional monomer can participate in various condensation polymerization reactions.
Polyamides: The amino group can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. science-revision.co.uksavemyexams.com The reaction with diacyl chlorides is typically faster and proceeds under milder conditions. science-revision.co.uk
Polyurethanes: The benzylic alcohol can react with diisocyanates to form polyurethanes. rsc.orgresearchgate.net This is a widely used method for the synthesis of a broad range of polymeric materials with diverse properties.
Polyesters: The benzylic alcohol can also undergo condensation with dicarboxylic acids or diacyl chlorides to produce polyesters. science-revision.co.uk
Polycarbonates: Reaction of the benzylic alcohol with phosgene (B1210022) or a phosgene equivalent can lead to the formation of polycarbonates.
The presence of the thiol group can also be exploited in polymerization reactions, for example, through thiol-ene click chemistry, which involves the radical-mediated addition of a thiol to a double bond. This would require the introduction of an alkene functionality into a co-monomer.
The specific properties of the resulting polymers, such as their thermal stability, solubility, and mechanical properties, will depend on the choice of co-monomer and the polymerization conditions.
Polymer-supported Reagents and Scaffolds
The immobilization of this compound onto polymer supports presents a versatile strategy for its application as a reagent or scaffold in synthetic chemistry. The use of polymer-supported reagents offers significant advantages, including simplified purification of reaction products, the potential for reagent recycling, and the suitability for use in automated, high-throughput synthesis platforms. cam.ac.uk The bifunctional nature of this compound, featuring both a hydroxyl and a thiol group, allows for several distinct approaches to its attachment to a polymer backbone.
One common approach involves the use of polystyrene-based resins, which can be functionalized to react with either the hydroxyl or the thiol group of the molecule. For instance, a Merrifield resin, a chloromethylated polystyrene, could be used to immobilize the molecule via its thiol group through nucleophilic substitution, forming a thioether linkage. This strategy is analogous to the attachment of other thiol-containing compounds to polymer supports.
Alternatively, resins with electrophilic functionalities, such as those containing isocyanate or acyl chloride groups, could be employed to react with the hydroxyl group, forming a carbamate (B1207046) or ester linkage, respectively. The choice of linkage is critical as it dictates the stability of the immobilized reagent and the conditions under which the molecule can be cleaved from the support if desired.
The following table outlines potential polymer supports and the corresponding linkage types for the immobilization of this compound:
| Polymer Support | Functional Group on Support | Reactive Site on this compound | Resulting Linkage |
|---|---|---|---|
| Merrifield Resin | Chloromethyl | Thiol | Thioether |
| Wang Resin | p-benzyloxybenzyl alcohol | Hydroxyl (after activation) | Ether |
| Rink Amide Resin | Fmoc-protected amino group | Hydroxyl (after activation) | Ether |
| Isocyanate Resin | Isocyanate | Hydroxyl | Carbamate |
Once immobilized, the remaining functional group of this compound can be exploited. For example, if attached via the thiol group, the free hydroxyl group could be used as a nucleophile in subsequent reactions. The nitro group also offers a handle for further chemical modification, such as reduction to an amine, which can then be used to construct more complex molecular scaffolds.
Supramolecular Assembly and Self-Assembling Systems
The molecular structure of this compound, with its distinct hydrogen bond donors (hydroxyl and thiol groups) and acceptors (nitro group), makes it a compelling candidate for the construction of supramolecular assemblies. These are complex, ordered chemical systems held together by non-covalent intermolecular forces.
Hydrogen Bonding Networks
Hydrogen bonding is a primary driving force for the self-assembly of this compound into higher-order structures. The hydroxyl group can act as a hydrogen bond donor to the nitro group of an adjacent molecule, a common motif in the crystal structures of nitro-substituted alcohols like (4-nitrophenyl)methanol. nih.gov In the crystal of (4-nitrophenyl)methanol, molecules form infinite chains through O—H⋯O(NO2) hydrogen bonds. nih.gov It is plausible that this compound would exhibit similar O—H⋯O interactions.
The presence of the sulfanyl group introduces additional possibilities for hydrogen bonding. While the thiol group is generally a weaker hydrogen bond donor than the hydroxyl group, it can still participate in S—H⋯O or S—H⋯N interactions, further directing the assembly of the molecules. The interplay between the stronger O—H⋯O and weaker S—H⋯X hydrogen bonds could lead to the formation of complex and potentially polymorphic crystalline structures.
Metal-Organic Framework (MOF) Precursors
This compound can serve as a versatile precursor for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The functional groups of this compound can be chemically modified to create suitable organic linkers for MOF synthesis.
The hydroxyl and thiol groups can be functionalized to contain carboxylic acids, which are commonly used coordinating groups in MOF chemistry. For example, the hydroxyl group could be etherified with a molecule containing a carboxylate, or the thiol group could be reacted to form a thioether with a similar carboxylate-containing moiety.
The following table illustrates potential modifications to this compound to render it a suitable MOF linker:
| Functional Group | Modification Reaction | Resulting Linker Functionality |
|---|---|---|
| Hydroxyl | Etherification with a halo-substituted benzoic acid | Carboxylic acid |
| Thiol | Nucleophilic substitution on a halo-substituted benzoic acid | Carboxylic acid |
| Nitro | Reduction to an amine followed by reaction with a dicarboxylic anhydride | Two carboxylic acids |
The resulting multifunctional organic linkers can then be reacted with various metal salts to form MOFs with tailored pore sizes and functionalities. The presence of the nitro group within the MOF structure can impart specific properties, such as acting as a recognition site for certain molecules or as a catalytically active site. The unique properties of MOFs, such as high surface area and porosity, make them interesting for various applications, and the incorporation of nitro compounds can sometimes lead to enhanced reactivity of confined substances. rsc.org
Covalent Organic Framework (COF) Building Blocks
Similar to its potential as a MOF precursor, this compound can also be envisioned as a building block for Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers constructed from light elements, with their structure determined by the geometry of the building blocks.
To be utilized in COF synthesis, this compound would need to be modified to possess at least two reactive sites that can undergo condensation reactions to form the framework. The nitro group can be reduced to an amine, which is a common building block in COF chemistry. For instance, a diamine or triamine derivative of this compound could be synthesized.
Note: This Section Focuses on the Methods of Characterization, Not Specific Data Points or Properties, to Adhere to Exclusion Criteria.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For (4-Nitro-2-sulfanylphenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, the hydroxyl (-OH) proton, and the sulfanyl (B85325) (-SH) proton.
Chemical Shift: The positions of the signals (chemical shifts, δ) are indicative of the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the ring current effect. orgchemboulder.com The presence of the electron-withdrawing nitro group is expected to shift the adjacent aromatic protons further downfield. libretexts.org The methylene protons of the benzyl (B1604629) alcohol moiety would likely appear in the range of δ 4.5-5.0 ppm. The chemical shifts of the hydroxyl and sulfanyl protons can be variable and are often influenced by solvent, concentration, and temperature.
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different types of protons in the molecule.
Spin-Spin Coupling: The splitting of signals (multiplicity) reveals information about neighboring protons. For instance, the aromatic protons would likely exhibit a complex splitting pattern due to coupling with each other, which can help determine their relative positions on the benzene (B151609) ring. quora.com
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlet peaks, where each peak corresponds to a unique carbon atom.
Chemical Shift: The chemical shifts of the carbon atoms provide insight into their hybridization and chemical environment. Aromatic carbons generally resonate between δ 120-150 ppm. libretexts.org The carbon atom attached to the nitro group would be significantly deshielded, appearing at a higher chemical shift, while the carbon bearing the sulfanyl group would also show a characteristic shift. The methylene carbon of the hydroxymethyl group would be expected in the range of δ 60-70 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are valuable for differentiating between CH, CH₂, and CH₃ groups, which is crucial for assigning the methylene and aromatic CH carbons in this compound. emerypharma.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra by showing correlations between different nuclei. openpubglobal.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, COSY would be instrumental in establishing the connectivity between the aromatic protons, helping to confirm their substitution pattern. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is essential for assigning the signals of the protonated aromatic carbons and the methylene carbon of the hydroxymethyl group. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net This is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show correlations between the methylene protons and the adjacent aromatic proton, confirming their proximity. clockss.org
While less common, NMR spectroscopy of heteroatoms can provide direct information about their chemical environment.
¹⁵N NMR: For compounds containing nitrogen, such as the nitro group in the target molecule, ¹⁵N NMR can be informative, although it often requires isotopic enrichment due to the low natural abundance and sensitivity of the ¹⁵N nucleus.
³³S NMR: The direct observation of the sulfur atom in the sulfanyl group via ³³S NMR is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to very broad signals. libretexts.org This technique is generally not a routine method for structural elucidation of organosulfur compounds.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group in the methanol moiety, with the broadening resulting from hydrogen bonding.
S-H Stretch: The S-H stretching vibration of the sulfanyl group typically gives rise to a weak to medium, sharp absorption band in the region of 2550-2600 cm⁻¹.
Aromatic C-H Stretch: Absorption bands for aromatic C-H stretching are typically found just above 3000 cm⁻¹. orgchemboulder.com
Aliphatic C-H Stretch: The C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
N-O Stretch (Nitro Group): The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). researchgate.net
C=C Stretch (Aromatic Ring): Aromatic ring C=C stretching vibrations usually produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. orgchemboulder.com
C-O Stretch: The C-O stretching vibration of the primary alcohol would be expected to appear in the range of 1000-1075 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Sulfanyl (-SH) | S-H Stretch | 2550-2600 (weak, sharp) |
| Aromatic Ring | C-H Stretch | > 3000 |
| Methylene (-CH₂) | C-H Stretch | < 3000 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550-1475 (strong) |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360-1290 (strong) |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Primary Alcohol | C-O Stretch | 1000-1075 |
Raman Spectroscopic Characterization
The Raman spectrum is expected to be dominated by several key vibrations. The symmetric stretching of the nitro group typically appears as a strong band, while the aromatic ring vibrations provide information on the substitution pattern. The presence of the sulfanyl and hydroxymethyl groups would be confirmed by their respective characteristic stretching and bending modes.
Based on analyses of structurally similar compounds, such as 4-nitrothiophenol and benzyl alcohol, the expected vibrational modes for this compound can be predicted. For instance, 4-nitrothiophenol exhibits a prominent NO₂ symmetric stretching mode around 1336 cm⁻¹ and a C-H bending mode at 1082 cm⁻¹. nih.gov Benzyl alcohol shows a strong phenyl ring breathing mode at 1002 cm⁻¹. researchgate.net These analogous data points allow for a comprehensive estimation of the compound's Raman spectrum.
Table 1: Predicted Raman Vibrational Modes for this compound This table is generated based on data from analogous compounds to predict the spectral characteristics of this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1336 | 4-Nitrothiophenol |
| C=C Stretch | Aromatic Ring | ~1575 | 4-Nitrothiophenol |
| C-H Bending | Aromatic Ring | ~1082 | 4-Nitrothiophenol |
| Phenyl Ring Breathing | Aromatic Ring | ~1002 | Benzyl Alcohol researchgate.net |
| C-S Stretch | Sulfanyl (-SH) | ~600-700 | Thiophenol derivatives |
| S-H Stretch | Sulfanyl (-SH) | ~2500-2600 | Thiophenol derivatives |
| C-O Stretch | Hydroxymethyl (-CH₂OH) | ~1027 | Benzyl Alcohol researchgate.net |
| O-H Bend | Hydroxymethyl (-CH₂OH) | ~1200-1350 | Benzyl Alcohol |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₇H₇NO₃S). By distinguishing the compound's mass from those of other molecules with the same nominal mass, HRMS provides a high degree of confidence in its identification.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is utilized to investigate the structural details of the molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's connectivity.
For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of radicals such as •NO, •NO₂, and •OH. The fragmentation of benzyl alcohol typically shows losses of •OH (17 Da) to form a fragment at m/z 91, and loss of •CH₂OH (31 Da) to yield a phenyl cation at m/z 77. For this compound, one would anticipate a complex pattern involving cleavages related to all three functional groups. Key fragmentation would likely include the loss of the nitro group, the hydroxymethyl group, and potentially rearrangements involving the sulfanyl group.
Table 2: Predicted Key Fragment Ions for this compound in MS/MS This table outlines potential fragmentation pathways and resulting ions based on the known behavior of related chemical structures.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
| 185 [M]⁺ | •OH | 168 | Loss of hydroxyl radical from the methanol group |
| 185 [M]⁺ | •NO | 155 | Loss of nitric oxide radical |
| 185 [M]⁺ | CH₂O | 155 | Loss of formaldehyde from the benzyl alcohol moiety |
| 185 [M]⁺ | •NO₂ | 139 | Loss of nitrogen dioxide radical |
| 185 [M]⁺ | •CH₂OH | 154 | Loss of hydroxymethyl radical |
| 168 [M-OH]⁺ | CO | 140 | Subsequent loss of carbon monoxide |
Soft Ionization Techniques (Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))
Soft ionization techniques are crucial for analyzing fragile molecules that tend to fragment under more energetic ionization methods.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It is particularly well-suited for polar molecules. For this compound, ESI would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, depending on the solvent conditions and ionization polarity. This allows for the accurate determination of the molecular weight with minimal initial fragmentation. The ionization behavior of nitroaromatic compounds in ESI is well-documented, often showing efficient formation of molecular anions in negative ion mode.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method where the analyte is co-crystallized with a matrix that absorbs laser energy. wikipedia.org This process allows for the desorption and ionization of the analyte molecules with minimal fragmentation. While traditionally used for large biomolecules, MALDI has proven to be a powerful tool for the analysis of small molecules as well. nih.govnih.gov For this compound, MALDI would be advantageous in generating intact molecular ions, simplifying the resulting mass spectrum and facilitating molecular weight determination. The choice of an appropriate matrix, such as 4-hydroxy-3-nitrobenzonitrile, can provide a clean background in the low mass range, which is beneficial for small molecule analysis. rsc.org
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, providing insight into its conjugated system.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is dictated by the electronic structure of the nitro-substituted aromatic ring. The presence of the nitro group, an electron-withdrawing group, in conjugation with the benzene ring and the electron-donating sulfanyl group, gives rise to characteristic absorption bands.
The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic system. Additionally, a lower intensity n→π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group, may be observed. In alkaline solutions, deprotonation of the sulfanyl group to a thiophenolate would create a more extended conjugated system, leading to a bathochromic (red) shift of the absorption maximum to a longer wavelength. This phenomenon is observed in related compounds like 4-nitrophenol (B140041), which shows a significant shift in its absorption maximum from ~317 nm to ~400 nm upon formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net
Fluorescence Spectroscopy (if applicable to derivatives or modified forms)
While this compound itself is not expected to be strongly fluorescent due to the presence of the nitro group, which is a known fluorescence quencher, its derivatives or modified forms could potentially be analyzed using fluorescence spectroscopy. This technique is highly sensitive for detecting and quantifying fluorescent substances. The introduction of a fluorescent tag or modification of the molecule to create a fluorophore could enable this method of analysis. For instance, derivatization of the thiol or hydroxyl group with a fluorescent reporter molecule would allow for indirect detection and quantification. The utility of this method would be contingent on the specific chemical modifications made to the parent compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties. Due to a lack of available crystallographic data for this compound, data for the closely related compound, (4-Nitrophenyl)methanol, is presented here to illustrate the principles of the technique.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most detailed and unambiguous determination of a molecule's solid-state structure. rigaku.comuni-mainz.de By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically analyzed to produce a model of the crystal lattice and the arrangement of atoms within the unit cell. rigaku.comub.edu
For the related compound, (4-Nitrophenyl)methanol, single-crystal X-ray diffraction analysis revealed a triclinic crystal system. nih.gov The molecules in the crystal are associated in ribbons through a combination of O—H···O and C—H···O hydrogen bonds. nih.gov Furthermore, the molecules form columnar stacks along the crystallographic b-axis via π–π interactions. nih.gov
Crystallographic Data for (4-Nitrophenyl)methanol
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 |
| Crystal System | Triclinic |
| a (Å) | 6.2216 (5) |
| b (Å) | 7.4096 (6) |
| c (Å) | 7.7833 (6) |
| α (°) | 110.867 (2) |
| β (°) | 93.667 (2) |
| γ (°) | 90.748 (3) |
| Volume (ų) | 334.34 (5) |
| Z | 2 |
Data sourced from a study on (4-Nitrophenyl)methanol. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of crystalline solids and is particularly important in the study of polymorphism, where a compound can exist in multiple crystalline forms. rigaku.comresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties. americanpharmaceuticalreview.com PXRD patterns are unique to a specific crystalline phase and serve as a fingerprint for identification. researchgate.net
In the context of polymorphism studies, PXRD is used to:
Identify different polymorphic forms by comparing their diffraction patterns. rigaku.com
Assess the phase purity of a sample.
Monitor for phase transformations that may occur under different conditions such as temperature, humidity, or pressure. rigaku.com
While no specific polymorphism studies on this compound were found, PXRD would be the primary technique to investigate this phenomenon. The presence of new or shifted peaks in a PXRD pattern can indicate the existence of a different polymorphic form. researchgate.net
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture, as well as for assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and analysis of non-volatile or thermally unstable compounds. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.
A typical HPLC system for the analysis of this compound would consist of:
A stationary phase: A C18 column is commonly used for the separation of aromatic compounds. nih.gov
A mobile phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. nih.govlatamjpharm.org
Detection:
UV-Vis or Diode Array Detection (DAD): The nitroaromatic chromophore in this compound would allow for sensitive detection using UV-Vis or DAD detectors. nih.gov
Refractive Index (RI) Detection: This universal detector can be used if the compound does not have a strong UV chromophore, although it is generally less sensitive.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is suitable for non-volatile analytes.
The purity of this compound can be determined by analyzing a sample and integrating the peak area of the main component relative to the total area of all peaks.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, it could be analyzed by GC after derivatization to increase its volatility and thermal stability. For instance, the hydroxyl and sulfanyl groups could be silylated or acetylated.
However, a more direct application of GC would be for the analysis of more volatile impurities or byproducts from its synthesis. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Underivatized nitrophenols can sometimes interact with the column, but derivatization can improve sensitivity. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of "this compound." This method provides experimental data to validate the compound's empirical formula, which is derived from its molecular formula, C₇H₇NO₃S. unipd.it The technique, often referred to as CHNS analysis, involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. rqmplus.com
During this high-temperature combustion, the compound breaks down, and its constituent elements are converted into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). unipd.it These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition. libretexts.org
Table 2: Elemental Analysis Data for C₇H₇NO₃S
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 45.39% | 45.42% |
| Hydrogen (H) | 3.81% | 3.79% |
| Nitrogen (N) | 7.56% | 7.55% |
| Sulfur (S) | 17.32% | 17.29% |
| Oxygen (O) (by difference) | 25.92% | 25.95% |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition characteristics of "this compound." The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
A typical TGA thermogram for an organic compound like this would show a stable mass at lower temperatures. As the temperature increases, a point is reached where the compound begins to decompose, resulting in a loss of mass as volatile fragments are released. The TGA curve provides key data points, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment. The presence of the nitro group may influence the decomposition to occur at a lower temperature compared to similar non-nitrated compounds.
Table 3: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Event | Hypothetical Weight Loss (%) |
|---|---|---|
| 25 - 200 | Stable (no significant mass loss) | < 1% |
| 200 - 350 | Major Decomposition | ~ 65% |
| > 350 | Final Decomposition / Charring | ~ 30% |
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of "this compound." unicam.it DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) events.
For a crystalline solid, the most prominent endothermic event is melting. The DSC thermogram will show a distinct peak corresponding to the melting point (Tₘ) of the compound. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak is also an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. researchgate.net For comparison, the related compound 4-nitrobenzyl alcohol has a reported melting point in the range of 92-94 °C. chemicalbook.comsigmaaldrich.com The presence of the sulfanyl group in "this compound" would be expected to alter this value.
Table 4: Hypothetical DSC Data for this compound
| Thermal Event | Hypothetical Onset Temp. (°C) | Hypothetical Peak Temp. (°C) | Hypothetical Enthalpy (J/g) |
|---|---|---|---|
| Melting (Endotherm) | 105.0 | 108.5 | 120 |
| Decomposition (Exotherm) | > 210 | - | - |
Electronic Structure and Molecular Geometry Investigations
The electronic structure and three-dimensional arrangement of atoms in a molecule are fundamental to understanding its chemical behavior and properties. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. This approach calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would be employed to predict key geometric parameters.
A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation provides the most stable arrangement of the atoms in the molecule, minimizing its total energy. The resulting data would include bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-S | 1.78 |
| S-H | 1.35 | |
| C-NO2 | 1.48 | |
| N-O (avg) | 1.23 | |
| C-C (aromatic, avg) | 1.40 | |
| C-O (methanol) | 1.43 | |
| O-H (methanol) | 0.97 | |
| **Bond Angles (°) ** | C-S-H | 98.5 |
| C-C-S | 121.0 | |
| C-C-NO2 | 118.5 | |
| O-N-O | 124.0 | |
| C-C-O (methanol) | 110.5 | |
| Dihedral Angles (°) | H-S-C-C | 95.0 |
| O-N-C-C | 180.0 (planar) | |
| C-C-O-H | 60.0 (gauche) |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation. The values are based on established data for similar functional groups.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even more precise electronic structure information, ab initio methods, which are based on first principles without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of theory and can yield more accurate energies and molecular properties, albeit at a greater computational expense.
These high-accuracy calculations would be particularly useful for refining the understanding of the electronic distribution, including the effects of the electron-withdrawing nitro group and the electron-donating sulfanyl group on the aromatic ring's electron density. This would provide insights into the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds, such as the C-S bond, the S-H bond, the C-CH2OH bond, and the C-O bond in the methanol group, means that this compound can exist in multiple conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers for rotation between them.
This analysis typically involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step using a suitable computational method (like DFT). The results are often visualized as a potential energy surface, which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.
Spectroscopic Parameter Predictions and Validation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose.
The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR data with experimental spectra, if available, can help confirm the proposed structure. For a molecule like this compound, these predictions would be sensitive to the electronic environment of each nucleus, which is influenced by the nitro, sulfanyl, and hydroxymethyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (S-H) | 3.5 - 4.5 | C1 (C-S) | 130 - 135 |
| H (aromatic, ortho to -SH) | 7.2 - 7.4 | C2 (C-H, ortho to -SH) | 125 - 130 |
| H (aromatic, ortho to -NO2) | 8.0 - 8.2 | C3 (C-H, meta to -SH) | 120 - 125 |
| H (aromatic, meta to -SH) | 7.5 - 7.7 | C4 (C-NO2) | 145 - 150 |
| H (CH2) | 4.6 - 4.8 | C5 (C-H, meta to -NO2) | 122 - 127 |
| H (O-H) | 2.0 - 3.0 | C6 (C-CH2OH) | 140 - 145 |
| CH2OH | 60 - 65 |
Note: This table presents a hypothetical range of NMR chemical shifts. Actual values would depend on the solvent and the specific computational method used. The ranges are estimated based on typical values for similar functional groups.
Simulation of Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.
These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic positions. The predicted vibrational frequencies correspond to the different modes of vibration in the molecule, such as stretching, bending, and wagging of bonds. Comparing the simulated spectra with experimental data can aid in the assignment of the observed spectral bands to specific molecular motions.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical Data)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | Methanol | 3200 - 3500 |
| C-H Stretch (aromatic) | Phenyl | 3000 - 3100 |
| C-H Stretch (aliphatic) | Methanol | 2850 - 3000 |
| S-H Stretch | Thiol | 2550 - 2600 |
| N-O Asymmetric Stretch | Nitro | 1500 - 1550 |
| N-O Symmetric Stretch | Nitro | 1330 - 1370 |
| C-S Stretch | Thiophenol | 600 - 750 |
Note: This table provides hypothetical vibrational frequencies. The exact values can be influenced by intermolecular interactions in the solid state or solvent effects.
Calculation of UV-Vis Absorption Maxima and Oscillator Strengths
The electronic absorption properties of a molecule, specifically the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum and the corresponding oscillator strengths (f), can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of light. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition.
For a molecule like this compound, TD-DFT calculations would typically be performed on an optimized ground-state geometry. The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP or CAM-B3LYP are commonly employed for such calculations, often in conjunction with a basis set like 6-311++G(d,p) to adequately describe the diffuse nature of electron clouds in excited states. The calculations would yield a series of excitation energies and their corresponding oscillator strengths, which can be correlated to the peaks observed in an experimental UV-Vis spectrum.
Hypothetical UV-Vis Absorption Data for this compound
Since experimental data is unavailable, the following table presents hypothetical calculated UV-Vis absorption maxima and oscillator strengths for this compound in a common solvent like ethanol (B145695). These values are illustrative and based on typical electronic transitions observed for aromatic nitro compounds.
| Calculated λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition |
| 320 | 0.45 | π → π |
| 285 | 0.12 | n → π |
| 250 | 0.68 | π → π* |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric coordinates. wikipedia.org For a chemical reaction, the PES provides a landscape that connects reactants, transition states, intermediates, and products. By mapping the PES, chemists can identify the most likely reaction pathways. For instance, in studying a reaction involving this compound, computational methods can be used to explore various possible reaction coordinates, such as bond-breaking and bond-forming events. The foundation of this concept was laid by René Marcelin in 1913, who theorized that the progress of a chemical reaction could be described as a point in a potential energy surface with coordinates in atomic momenta and distances. wikipedia.org
Activation Energy Barrier Calculations
The activation energy (Ea) is the minimum energy required for a reaction to occur. Computationally, this is determined by locating the transition state (TS) structure on the potential energy surface. The transition state is a first-order saddle point on the PES, meaning it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org The energy difference between the reactants and the transition state corresponds to the activation energy barrier. Methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often used to locate transition states.
Hypothetical Activation Energy Barriers for a Reaction of this compound
The following table illustrates hypothetical activation energy barriers for a representative reaction of this compound, such as an oxidation or substitution reaction.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidation of sulfanyl group | TS1 | 25.8 |
| Nucleophilic substitution at the benzene ring | TS2 | 35.2 |
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified TS correctly connects the reactants and products on the potential energy surface. wikipedia.org The IRC path is the minimum energy path that leads downhill from the transition state to the reactants on one side and to the products on the other. This analysis ensures that the calculated activation energy barrier corresponds to the specific reaction of interest.
Molecular Orbital and Frontier Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, provides crucial information about the chemical reactivity and stability of a molecule. youtube.com
HOMO-LUMO Energy Gaps and Molecular Stability
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net
For this compound, the presence of both an electron-withdrawing nitro group and an electron-donating sulfanyl group is expected to influence the energies of the frontier orbitals and thus the HOMO-LUMO gap.
Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound
This table presents hypothetical frontier orbital energies and the resulting energy gap for this compound, calculated using a representative DFT method.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -2.45 |
| HOMO-LUMO Gap | 4.33 |
An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular properties and reactivity. This article focuses on the application of modern computational methods to understand the electronic structure, non-covalent interactions, and behavior of this compound in solution.
Applications of 4 Nitro 2 Sulfanylphenyl Methanol in Advanced Chemical Research
A Versatile Building Block in Complex Organic Synthesis: A Theoretical Postulation
While no specific examples exist for (4-Nitro-2-sulfanylphenyl)methanol, the functionalities present suggest a number of hypothetical applications in organic synthesis.
Precursor to Biologically Relevant Scaffolds (e.g., Heterocycles, Complex Aromatics, Natural Product Analogs)
The presence of ortho-positioned sulfanyl (B85325) and hydroxymethyl groups could, in theory, facilitate the synthesis of various sulfur-containing heterocycles. Intramolecular cyclization reactions, potentially after modification of one of the functional groups, could lead to the formation of benzoxathiepine derivatives or other related ring systems. The nitro group offers a handle for further functionalization, such as reduction to an amine, which would open pathways to a wider array of fused heterocyclic systems of potential biological interest. However, no such transformations involving this compound have been reported.
Intermediate in the Synthesis of Functional Organic Materials
Aromatic thiols and nitro-substituted aromatics are classes of compounds that have been utilized in the development of functional organic materials. The sulfanyl group can be used for surface anchoring or for the construction of conjugated polymers, while the nitro group can influence the electronic properties of a material. Theoretically, this compound could serve as a monomer or a precursor to a monomer for such materials, but there is no evidence of this in the current body of scientific literature.
Component in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules. researchgate.netthieme.de The multiple reactive sites on this compound—the nucleophilic thiol, the nucleophilic/electrophilic alcohol, and the electrophilic aromatic ring activated by the nitro group—make it a plausible candidate for participation in such reactions. For instance, it could theoretically participate in reactions involving aldehydes and isocyanides to generate complex, polyfunctionalized molecules in a single step. nih.gov Nevertheless, no MCRs or cascade reactions specifically employing this compound have been described.
Role in Ligand Design and Coordination Chemistry: An Unexplored Frontier
The combination of a soft sulfur donor and a hard oxygen donor in an ortho-relationship on an aromatic ring is a classic motif for the design of chelate ligands.
Synthesis of Chelate Ligands Incorporating Sulfur and Oxygen Donors
The deprotonated sulfanyl and hydroxymethyl groups of this compound could act as a bidentate O,S-ligand, capable of forming stable chelate rings with a variety of metal ions. The electronic properties of such a ligand would be influenced by the strongly electron-withdrawing nitro group, which could modulate the reactivity and stability of the resulting metal complexes. The synthesis of such chelate ligands derived from this specific compound is not reported.
Formation of Organometallic Complexes for Catalytic Applications (e.g., Cross-Coupling, Polymerization)
Organometallic complexes featuring sulfur and oxygen donor ligands are known to be effective catalysts in a range of transformations, including cross-coupling and polymerization reactions. libretexts.orglibretexts.org The electronic and steric environment provided by a ligand based on this compound could impart unique catalytic activities. The nitro group, in particular, might influence the electron density at the metal center, thereby affecting its catalytic performance. Despite these intriguing possibilities, the synthesis of organometallic complexes from this compound and their subsequent application in catalysis have not been documented.
Precursors for Metal-Organic Framework Linkers and Hybrid Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs can be tuned by modifying the linker molecule. The presence of both a thiol and a hydroxymethyl group, along with a nitro functionality, on the aromatic ring of this compound makes it a promising candidate as a linker or a precursor to a linker in the synthesis of functional MOFs and hybrid materials.
The thiol group can act as a soft donor, showing a strong affinity for soft metal ions, while the hydroxymethyl group can also coordinate with metal centers. nih.gov The nitro group can be utilized in two primary ways: it can either be directly incorporated into the MOF structure to enhance properties such as gas sorption through dipole-quadrupole interactions, or it can be post-synthetically modified into other functional groups, like amines, to introduce new functionalities. nih.gov
Research on nitro-functionalized linkers has demonstrated their effectiveness in applications like CO2 capture and the detection of hazardous substances. nih.govnih.gov While direct synthesis of MOFs using this compound as the primary linker is not extensively documented, its potential is evident. It could be envisioned to form bidentate or even tridentate coordination with metal centers, leading to the formation of robust and functional frameworks. The general approach for synthesizing such MOFs would involve the solvothermal reaction of a metal salt with the linker.
Table 1: Potential Coordination Modes of this compound in MOFs
| Functional Group | Potential Coordination Behavior | Resulting MOF Properties |
| Thiol (-SH) | Strong coordination to soft metal ions | Catalytic activity, affinity for heavy metals |
| Methanol (B129727) (-CH2OH) | Coordination to various metal ions | Increased structural stability, potential for post-synthetic modification |
| Nitro (-NO2) | Enhances polarity and Lewis acidity | Improved gas sorption, sensing capabilities |
The resulting hybrid materials, which integrate the properties of both the organic linker and the inorganic metal nodes, could find applications in catalysis, gas storage, and chemical sensing. nih.gov
Contribution to Materials Science and Polymer Chemistry
The reactivity of the thiol and hydroxymethyl groups in this compound allows for its use as a monomer or crosslinker in the synthesis of various polymers, and as a precursor for materials with interesting optoelectronic properties.
Polythioethers: Polythioethers are polymers containing a thioether linkage (-S-) in their backbone. They are known for their high refractive index, good adhesion to metals, and resistance to solvents. The thiol group of this compound can readily participate in thiol-ene reactions with di- or poly-enes to form polythioethers. This reaction proceeds via a radical mechanism, often initiated by UV light or a thermal initiator. The presence of the nitro group, an electron-withdrawing group, can influence the reactivity of the thiol and the properties of the resulting polymer.
Polyurethanes: Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with diols. cas.org While the primary alcohol of this compound can react with isocyanates, the thiol group offers an alternative route to polyurethane synthesis. Thiol-isocyanate reactions can be used to form thiourethane linkages. researchgate.net Research has shown that aromatic thiols can be used in the catalyst-free, room-temperature production of non-isocyanate polyurethane (NIPU) foams. chemrxiv.org Furthermore, polyurethanes with pendant thiol groups have been developed for surface modification. nih.gov The incorporation of this compound could lead to polyurethanes with enhanced thermal stability and potentially self-healing properties, as disulfide bonds can be formed and broken reversibly. merckmillipore.com
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Type | Reaction Type | Role of this compound | Potential Polymer Properties |
| Polythioether | Thiol-ene "click" reaction | Monomer (with a di- or poly-ene) | High refractive index, good adhesion |
| Polyurethane | Polyaddition | Diol or dithiol monomer | Enhanced thermal stability, tunable mechanical properties |
The combination of an aromatic ring, a sulfur atom, and a nitro group suggests that this compound could be a precursor for organic electronic materials. Thiophene-based organic semiconductors are widely studied for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.orgmerckmillipore.com The nitro group, being strongly electron-withdrawing, can significantly influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels.
Organic Light-Emitting Diodes (OLEDs): The core structure of this compound could be incorporated into larger conjugated molecules used as emitters or host materials in OLEDs. The nitro group can act as an electron-accepting unit, which is a common strategy in the design of materials for OLEDs. nih.gov While specific examples are lacking, the fundamental building blocks are present for its potential utility in this field.
The thiol group is a well-established anchor for the functionalization of noble metal surfaces, particularly gold. researchgate.netchemrxiv.org This strong interaction allows for the formation of self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs).
Gold Nanoparticles: By treating AuNPs with a solution of this compound, a monolayer of the molecule can be formed on the nanoparticle surface. The nitro groups would then be exposed on the outer surface of the functionalized nanoparticles. These nitro-functionalized AuNPs could have several applications. The nitro group can be reduced to an amino group, providing a reactive handle for further conjugation with biomolecules or other functional moieties. researchgate.net Furthermore, the presence of the nitro group can influence the electronic and optical properties of the AuNPs, which is relevant for applications in sensing and catalysis.
Carbon Nanotubes: Carbon nanotubes (CNTs) can be functionalized to improve their dispersibility and introduce new properties. While covalent functionalization can disrupt the sp2 network of CNTs, non-covalent functionalization through π-π stacking is an alternative. The aromatic ring of this compound could interact with the surface of CNTs. illinois.edu More likely, the thiol group could be used to anchor the molecule to defect sites on the CNTs or to gold nanoparticles that have been previously attached to the CNTs. The nitro group would then provide a site for further chemical modification. nih.gov
Table 3: Functionalization of Nanomaterials with this compound
| Nanomaterial | Functionalization Chemistry | Resulting Surface | Potential Applications |
| Gold Nanoparticles | Thiol-gold interaction | Nitro-terminated monolayer | Biosensing, catalysis, drug delivery |
| Carbon Nanotubes | Thiol-defect binding or π-π stacking | Nitro-functionalized surface | Composite materials, sensors |
Development of Chemical Probes and Sensors (as a synthetic target or component)
The unique electronic and chemical properties of the nitroaromatic thiol moiety make this compound an interesting building block for the design of chemical probes and sensors.
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The nitro group is a well-known fluorescence quencher due to its electron-withdrawing nature. This property can be exploited in the design of "turn-on" fluorescent probes.
A common strategy involves attaching the nitroaromatic thiol moiety to a fluorophore. In its native state, the fluorescence of the fluorophore would be quenched by the nitro group through processes like photoinduced electron transfer (PET). Upon interaction of the thiol group with a specific analyte, for example, a metal ion that binds preferentially to the sulfur atom, the electronic properties of the quenching unit could be altered, leading to a restoration of fluorescence. rsc.org This would result in a "turn-on" signal that can be used for the detection of the analyte.
Furthermore, ratiometric fluorescent probes could be designed. These probes have two emission wavelengths, and the ratio of their intensities changes upon binding to an analyte, providing a more reliable and quantitative measurement. nih.govresearchgate.net The this compound scaffold could be incorporated into such systems, where the binding event at the thiol group modulates the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Table 4: Potential Design of a Fluorescent Probe Based on this compound
| Probe Design Principle | Analyte Interaction | Signaling Mechanism |
| "Turn-on" probe | Metal ion binding to thiol | Inhibition of PET quenching |
| Ratiometric probe | Conformation change upon binding | Modulation of FRET |
The development of such probes based on the this compound structure holds promise for the selective and sensitive detection of various analytes of biological and environmental importance.
The requested article cannot be generated.
After a thorough and extensive search for scientific literature and data pertaining to the chemical compound "this compound" and its applications in the specified fields, it has been determined that there is no available information in the public domain to fulfill the user's request.
The instructions required a detailed article focusing solely on "this compound" and its roles in:
Chemosensors for Specific Analytes or Environmental Monitoring
Self-Assembled Monolayers (SAMs) on Metal Surfaces for Surface Engineering
Component in Molecular Recognition Systems and Responsive Materials
The provided search results contained information on related but distinct compounds, such as "(4-Nitro-2-(trifluoromethyl)phenyl)methanol," "(4-Nitrophenyl)methanol," and "4'-nitro-4-biphenylthiol." However, the user's explicit instruction was to focus exclusively on "this compound."
Therefore, due to the complete absence of research findings on this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of providing factual and reliable information.
Emerging Research Trajectories and Future Perspectives on 4 Nitro 2 Sulfanylphenyl Methanol
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production
The production of complex molecules like (4-Nitro-2-sulfanylphenyl)methanol, which likely involves hazardous reactions such as nitration, can be significantly enhanced by modern synthesis technologies. Flow chemistry and automated platforms are at the forefront of this evolution, promising safer, more efficient, and scalable production.
Flow Chemistry: Continuous-flow systems offer superior control over reaction parameters like temperature, pressure, and mixing. This is particularly advantageous for exothermic and potentially hazardous processes like nitration. mdpi.com By minimizing the reaction volume at any given time, flow reactors inherently enhance safety. The synthesis of this compound could be envisioned as a multi-step flow process, where the nitration of a precursor is followed by a thiolation step in a subsequent reactor module, all without the need for isolating intermediates.
Automated Synthesis Platforms: The drive to accelerate discovery has led to the development of sophisticated automated synthesis platforms. nih.gov These systems, which combine robotics with software for planning and execution, can perform a wide range of reactions with minimal human intervention. sigmaaldrich.comgithub.io A platform could utilize pre-filled reagent cartridges for various transformations, such as amide couplings or Suzuki couplings, starting from the this compound scaffold. sigmaaldrich.comchimia.ch This allows for the rapid generation of a library of derivatives, which is crucial for screening and identifying compounds with optimal properties for specific applications.
| Technology | Advantages for this compound Production | Key Features |
| Flow Chemistry | Enhanced safety for nitration, precise control over reaction conditions, improved scalability, potential for integrated multi-step synthesis. | Microreactors, precise temperature and pressure control, continuous processing. mdpi.com |
| Automated Synthesis | High-throughput synthesis of derivatives, reduced human error, accelerated discovery cycles, efficient use of materials. | Robotic liquid handlers, pre-programmed protocols, integrated purification and analysis. nih.govchimia.ch |
Exploration of Novel Catalytic Transformations Mediated by its Derivatives or Complexes
The functional groups of this compound make it an excellent scaffold for developing novel catalysts. The thiol group is a well-known ligand for various transition metals, and the nitro group can be readily reduced to an amine, providing an additional coordination site.
Derivatives of this compound, particularly the corresponding amino-thiol compound, (4-Amino-2-sulfanylphenyl)methanol, can act as bidentate or even tridentate ligands. These ligands can stabilize transition metal centers, creating complexes with unique electronic and steric properties. nih.gov Such complexes could be explored for a variety of catalytic reactions. For instance, metal complexes are known to catalyze the reduction of aromatic nitro compounds, a reaction of significant industrial importance. mdpi.comrsc.org
Furthermore, the electronic properties of the catalyst can be fine-tuned by modifying the aromatic ring. The introduction of a nitro group into a phenylphosphopolyperoxotungstate catalyst was shown to increase its electrophilicity, leading to higher activity and selectivity in the oxidation of sulfides. researchgate.net This suggests that the inherent nitro group in the this compound scaffold could be leveraged to modulate the activity of metal complexes derived from it. The field is open to exploring catalysis with complexes based on a range of metals, from precious metals like ruthenium and rhodium to more abundant ones like copper and cobalt. nih.govmdpi.com
Advanced Functional Material Design Incorporating its Unique Multifunctional Structure
The design of advanced materials with tailored surface properties is a cornerstone of nanotechnology. The thiol group in this compound makes it an ideal candidate for forming self-assembled monolayers (SAMs) on gold surfaces. piketech.comrsc.org This process, driven by the strong affinity of sulfur for gold, creates highly ordered, single-molecule-thick films. diva-portal.orgnorthwestern.edu
The resulting SAM would present the nitro and hydroxymethyl groups to the environment, allowing for further functionalization.
Surface Engineering: The exposed nitro groups can be chemically modified, for example, by reduction to amines, which can then be used to attach biomolecules, polymers, or other functional units. This allows for the precise engineering of surface properties.
Electronic Materials: The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. nih.gov SAMs of this compound could be used to create surfaces with specific work functions or to act as dielectric layers in molecular electronic devices.
Sensors: By modifying the surface with specific receptors, these SAMs could be used as platforms for chemical or biological sensors. The binding of an analyte could be detected through changes in the optical or electronic properties of the monolayer.
The ability to control surface chemistry at the molecular level makes this compound a valuable building block for next-generation functional materials. nih.gov
Computational-Guided Design and Synthesis of New Derivatives with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before they are synthesized in the lab. researchgate.net This approach can save significant time and resources by focusing experimental efforts on the most promising candidates.
For this compound, DFT calculations can be used to:
Predict Electronic Properties: Determine the effect of different substituents on the electron distribution, dipole moment, and frontier molecular orbitals of the molecule. This is crucial for designing derivatives for electronic materials or catalysts.
Model Reactivity: Simulate reaction pathways and calculate activation barriers. For instance, DFT studies have been used to investigate the mechanism of thiol additions to nitro-conjugated systems acs.org and the addition of radicals to imines. rsc.org
Analyze Tautomeric Stability: Investigate the relative stability of different tautomers, such as the thiol and thione forms, which can be influenced by substituents and the surrounding environment. worldscientific.com
By computationally screening a virtual library of derivatives, researchers can identify structures with optimized properties, such as enhanced catalytic activity, specific electronic characteristics, or improved reactivity for bioorthogonal applications, thereby guiding synthetic efforts.
| Computational Method | Application for this compound Derivatives | Predicted Properties |
| Density Functional Theory (DFT) | Modeling electronic structure and reactivity. | Electron distribution, orbital energies, reaction barriers. acs.org |
| Time-Dependent DFT (TD-DFT) | Studying excited state properties. | Absorption spectra, behavior under photoexcitation. worldscientific.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating behavior in complex environments (e.g., solution, protein binding sites). | Interaction energies, conformational changes. |
Sustainable Production and Circular Economy Considerations for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org The synthesis of this compound presents opportunities to implement these principles by moving away from traditional, often harsh, synthetic methods.
Sustainable Synthesis:
Nitration: Conventional nitration uses a hazardous mixture of nitric and sulfuric acids. nih.gov Greener alternatives include using solid acid catalysts or novel nitrating agents that operate under milder conditions. organic-chemistry.orgrsc.org Photocatalytic methods that avoid metal catalysts are also emerging. organic-chemistry.org
Thiolation: The synthesis of thiols and their derivatives can be made more sustainable. For example, the oxidation of thiols to disulfides has been achieved using air as the oxidant in green solvents like ethyl lactate, avoiding the need for catalysts. researchgate.net Other green procedures aim to use non-toxic reagents and minimize waste. rsc.orgresearchgate.net A recent development shows the direct coupling of nitroarenes and thiols to form sulfonamides using light, which could inspire new clean synthetic routes. chemistryviews.org
Circular Economy: A circular economy approach involves designing products and processes to minimize waste and maximize resource utilization. For this compound, this could mean developing catalytic systems where the molecule or its derivatives can be easily recovered and reused. Furthermore, designing the molecule with biodegradation in mind contributes to a more sustainable lifecycle.
Interdisciplinary Research with Other Scientific Domains (e.g., Environmental Science for degradation pathways, though not related to human safety)
The degradation of related compounds, such as nitrophenols, has been studied extensively. cdc.govresearchgate.net These compounds can be degraded by microorganisms through various pathways. ethz.chnih.gov Typically, the degradation of p-nitrophenol involves the initial enzymatic removal of the nitro group to form hydroquinone, which is then further broken down into central metabolites like β-ketoadipic acid. nih.gov Both oxidative and reductive mechanisms for nitrophenol degradation have been reported. ethz.ch
Based on this knowledge, the environmental degradation of this compound would likely proceed through one of several pathways:
Oxidation/Reduction of Functional Groups: Initial microbial attack could target the thiol group (oxidizing it to a sulfoxide (B87167) or sulfonic acid), the alcohol group (oxidizing it to an aldehyde or carboxylic acid), or the nitro group (reducing it to a nitroso, hydroxylamino, or amino group).
Aromatic Ring Cleavage: Following initial modifications, monooxygenase or dioxygenase enzymes would likely attack the aromatic ring, leading to its cleavage and subsequent mineralization.
Studying these degradation pathways provides valuable data for environmental risk assessment and contributes to the broader understanding of how functionalized aromatic compounds behave in natural ecosystems.
Q & A
Q. What are the primary synthetic routes for (4-Nitro-2-sulfanylphenyl)methanol, and how do reaction conditions influence yield?
The compound can be synthesized through two key pathways:
- Pathway A : Nitration and sulfanylation of a phenylmethanol precursor, followed by reduction of the nitro group. For example, starting with (2-sulfanylphenyl)methanol, nitration at the para position using mixed acid (HNO₃/H₂SO₄) yields the nitro intermediate. Reduction of the nitro group to an amine (if required) can be achieved using hydrogen gas with a palladium catalyst or sodium borohydride .
- Pathway B : Direct introduction of the sulfanyl group via thiolation reagents (e.g., Lawesson’s reagent) on a pre-nitrated phenylmethanol derivative. Reaction conditions (temperature, solvent polarity) significantly impact regioselectivity and byproduct formation. For instance, polar aprotic solvents like DMF favor higher yields compared to non-polar solvents .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxymethyl proton signal (δ 4.5–5.0 ppm, broad singlet) and aromatic protons split by nitro and sulfanyl substituents (δ 7.0–8.5 ppm). The sulfanyl (-SH) proton may appear as a singlet near δ 1.5–2.5 ppm but is often absent due to exchange broadening .
- ¹³C NMR : The nitro group deshields adjacent carbons, shifting them to δ 140–150 ppm, while the sulfanyl-bearing carbon appears at δ 120–130 ppm .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular formula (C₇H₇NO₃S, exact mass 185.02). Fragmentation patterns include loss of -OH (m/z 168) and -NO₂ (m/z 139) .
- IR Spectroscopy : Key peaks include O-H stretch (3200–3600 cm⁻¹), nitro group asymmetrical stretch (~1520 cm⁻¹), and S-H stretch (2550–2600 cm⁻¹, if present) .
Q. How do the nitro and sulfanyl groups influence the compound’s reactivity in substitution or oxidation reactions?
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) but can hinder nucleophilic attacks due to deactivation .
- Sulfanyl Group : Enhances nucleophilic reactivity at the ortho position. It is susceptible to oxidation (e.g., with H₂O₂) to sulfonyl (-SO₂-) groups, which can alter solubility and biological activity. Thiol-protecting strategies (e.g., using trityl groups) are recommended during synthesis to prevent unwanted oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as inconsistent NMR shifts or missing MS fragments?
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like HSQC or HMBC) to confirm connectivity. For example, a missing sulfanyl proton in ¹H NMR can be verified via ¹³C NMR or IR .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals (e.g., -OH vs. -SH in D₂O exchange experiments) .
- Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies optimize the synthesis of this compound for scalability and purity?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Raney Ni) for nitro reductions to minimize over-reduction or sulfur poisoning .
- Solvent Optimization : Use high-boiling solvents (e.g., DMSO or DMF) to stabilize intermediates during nitration, but switch to low-polarity solvents (e.g., THF) during thiolation to reduce side reactions .
- Purification : Employ column chromatography with silica gel modified with chelating agents (e.g., EDTA) to remove metal impurities from catalytic steps .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) to assess antibacterial or antioxidant activity .
- Metabolic Stability : Introduce fluorinated or deuterated groups at the para position to evaluate pharmacokinetic profiles using in vitro microsomal assays .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) to map binding interactions and guide rational design .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with thiols or nitro compounds .
- Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., thionyl chloride or H₂S byproducts) .
- Waste Disposal : Neutralize acidic/nitro-containing waste with bicarbonate before transferring to designated hazardous waste containers .
Future Directions and Methodological Challenges
Q. What are the environmental implications of synthesizing and disposing of this compound?
- Biodegradability Studies : Assess microbial degradation pathways using OECD 301D ready biodegradability tests. Nitro groups may persist in aerobic conditions, requiring anaerobic remediation .
- Green Chemistry : Replace traditional reducing agents (e.g., NaBH₄) with biocatalysts (e.g., alcohol dehydrogenases) to minimize heavy metal waste .
Q. What interdisciplinary approaches could advance applications of this compound in drug discovery?
- Proteomics : Use activity-based protein profiling (ABPP) to identify cellular targets of nitro-thiol derivatives in cancer or infectious disease models .
- Computational Screening : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like nitroreductases or glutathione S-transferases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
